molecular formula C16H24N2O4S B3007308 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1235009-31-0

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B3007308
CAS RN: 1235009-31-0
M. Wt: 340.44
InChI Key: FFBAVCAMHZKVRP-UHFFFAOYSA-N
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Description

The compound "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The papers provided discuss various piperidine derivatives and their synthesis, which may offer insights into the synthesis and properties of the compound , although none of the papers directly mention the exact compound.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, starting from basic piperidine structures and introducing various functional groups. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives involves starting from ethyl piperidine-4-carboxylate and introducing sulfonyl groups through reactions with sulfonyl chlorides . Similarly, the synthesis of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines involves N-alkylation of the sulfonamide moiety . These methods could potentially be adapted for the synthesis of "this compound" by incorporating the appropriate furan and cyclopropylsulfonyl components at the relevant stages.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom. The derivatives discussed in the papers have various substituents attached to this ring, which can significantly affect the compound's properties and biological activity. For example, the presence of sulfonyl groups and the specific positioning of these groups on the piperidine ring are crucial for the activity of the synthesized compounds . The molecular structure of the compound would likely exhibit similar considerations regarding the positioning and effects of its substituents.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, depending on their functional groups. The papers describe reactions such as N-alkylation and the reaction of amines with phosphoroxide chloride . These reactions are essential for introducing or modifying functional groups to achieve the desired biological activity. The compound "this compound" would also be expected to participate in reactions typical for its functional groups, such as sulfonamide formation and reactions involving the furan ring.

Physical and Chemical Properties Analysis

While the papers do not provide specific physical and chemical properties of the compound , they do offer insights into the properties of similar compounds. For example, the solubility, melting point, and stability of the compounds can be influenced by the nature of the substituents on the piperidine ring . The biological evaluation of these compounds, including their receptor binding and enzyme inhibition activities, provides information on their potential pharmacological profiles . The physical and chemical properties of "this compound" would need to be determined experimentally, but they are likely to be influenced by the presence of the dimethylfuran and cyclopropylsulfonyl groups.

Scientific Research Applications

Enzymatic Metabolism and Drug Development

  • Research on compounds such as Lu AA21004, a novel antidepressant, focuses on understanding its metabolic pathways, highlighting the role of various cytochrome P450 enzymes in its oxidative metabolism. This includes investigations into the metabolic transformations leading to various metabolites, which is crucial for drug development and safety assessments (Hvenegaard et al., 2012).

Polymer Synthesis

  • Hyperbranched polymers made from A2 and BB‘2 type monomers have been synthesized, demonstrating the versatility of piperazine derivatives in creating materials with potential applications in drug delivery systems, coatings, and as functional materials in various industries (Yan & Gao, 2000).

Receptor Selectivity and Therapeutic Potential

  • The modification of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has led to the discovery of selective 5-HT7 receptor ligands and multifunctional agents. Such compounds demonstrate the potential for treating complex diseases by targeting multiple receptors, offering insights into polypharmacology and the development of new therapeutics for CNS disorders (Canale et al., 2016).

Antibacterial Agents

  • Benzamide derivatives, including those with piperidinylsulfonyl structures, have been explored for their antibacterial properties. This research contributes to the development of new antibiotics, addressing the growing concern of antibiotic resistance (Ajani et al., 2013).

Bioactive Compound Synthesis

  • The synthesis and evaluation of various piperidine derivatives for biological activities, such as anti-acetylcholinesterase activity, demonstrate the utility of these compounds in developing treatments for diseases like dementia and Alzheimer's (Sugimoto et al., 1990).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing piperidine rings act on the central nervous system .

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-11-9-15(12(2)22-11)16(19)17-10-13-5-7-18(8-6-13)23(20,21)14-3-4-14/h9,13-14H,3-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBAVCAMHZKVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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